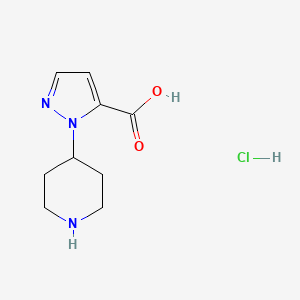

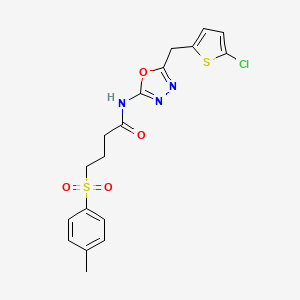

![molecular formula C17H11Cl2N5O B2466476 6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892479-50-4](/img/structure/B2466476.png)

6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. For “6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one”, these specific properties are not available in the retrieved resources .Mécanisme D'action

6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one binds specifically to the TSPO, which is located on the outer mitochondrial membrane of activated microglia and astrocytes. Upon binding, it induces a conformational change in the protein, which leads to the activation of various signaling pathways and the release of pro-inflammatory cytokines. This results in the recruitment and activation of immune cells, such as macrophages and T cells, which further exacerbate the neuroinflammatory response.

Biochemical and Physiological Effects

This compound has been shown to induce a robust neuroinflammatory response in various animal models of neurodegenerative diseases. This is characterized by the activation of microglia and astrocytes, the release of pro-inflammatory cytokines, and the recruitment of immune cells to the site of inflammation. However, the long-term effects of chronic neuroinflammation induced by this compound are not well understood and require further investigation.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one as a radioligand for imaging neuroinflammation is its high selectivity and specificity for the TSPO. This allows for accurate detection and monitoring of neuroinflammation in vivo. However, one of the main limitations is its relatively short half-life, which requires frequent administration and limits its use in longitudinal studies.

Orientations Futures

There are several future directions for the use of 6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one in the field of neurodegenerative diseases. One area of interest is the development of more specific TSPO ligands that can distinguish between different isoforms of the protein and provide more accurate information about the underlying neuroinflammatory processes. Another area of interest is the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), to provide a more comprehensive picture of the neuroinflammatory response. Additionally, the long-term effects of chronic neuroinflammation induced by this compound need to be further investigated to better understand its potential therapeutic implications.

Méthodes De Synthèse

The synthesis of 6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one involves a multistep process that starts with the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorophenyl azide. The resulting compound is then reacted with 3-phenyl-6-nitro-1,2,4-triazolo[4,5-d]pyrimidine to form this compound. The final product is purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Applications De Recherche Scientifique

6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one has been widely used in preclinical and clinical studies as a radioligand for imaging neuroinflammation. It binds specifically to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in response to neuroinflammation. This makes it a valuable tool for detecting and monitoring neuroinflammation in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. The specific safety and hazard information for “6-[(2,4-Dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is not available in the retrieved resources .

Analyse Biochimique

Biochemical Properties

Similar compounds have shown interactions with various enzymes and proteins . For instance, some pyrimidine derivatives have demonstrated various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .

Cellular Effects

Similar compounds have shown to exert cytotoxic effects on various human cancer cell lines . They have also been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein . They have also been found to cause cell cycle arrest at the G1/S phase in MCF7 cells .

Propriétés

IUPAC Name |

6-[(2,4-dichlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5O/c18-12-7-6-11(14(19)8-12)9-23-10-20-16-15(17(23)25)21-22-24(16)13-4-2-1-3-5-13/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAIGOXFULWYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)

![N-(4-{3-[3-(2-oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl)benzamide](/img/structure/B2466395.png)

![(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B2466397.png)

![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)

![Prop-2-enyl 2-[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2466405.png)

![N-(2,4-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2466407.png)

![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)